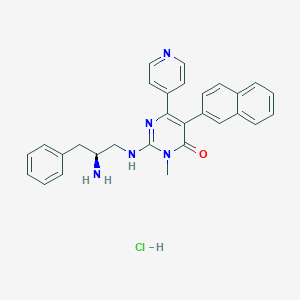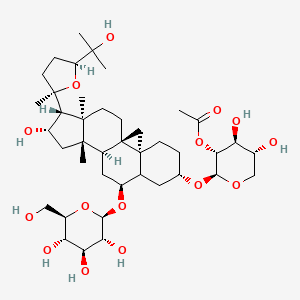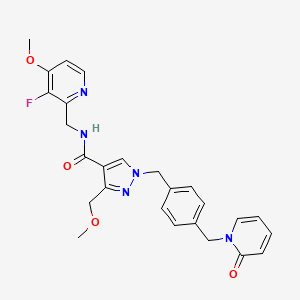
Sebetralstat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sebetralstat is a novel, orally-administered plasma kallikrein inhibitor developed by KalVista Pharmaceuticals. It is primarily investigated for the on-demand treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by sudden and severe swelling in various parts of the body . This compound works by targeting the kallikrein-kinin system, selectively inhibiting plasma kallikrein and preventing the generation of bradykinin, a potent inflammatory mediator responsible for HAE attacks .
Métodos De Preparación
The synthesis of sebetralstat involves the optimization of P4 and the central core, along with the incorporation of a 3-fluoro-4-methoxypyridine P1 group . The synthetic route typically includes the following steps:
Formation of the central core: This involves the construction of the core structure through a series of condensation and cyclization reactions.
Introduction of the P1 group: The 3-fluoro-4-methoxypyridine P1 group is introduced through nucleophilic substitution reactions.
Optimization of P4: The P4 group is optimized to enhance the binding affinity and selectivity of the compound.
Industrial production methods for this compound are designed to ensure high yield and purity, involving large-scale synthesis and purification processes .
Análisis De Reacciones Químicas
Sebetralstat undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the fluoro and methoxy groups, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, where various nucleophiles can replace the fluoro or methoxy groups.
Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Sebetralstat has several scientific research applications, including:
Chemistry: this compound serves as a model compound for studying the structure-activity relationship of plasma kallikrein inhibitors.
Biology: In biological research, this compound is used to study the kallikrein-kinin system and its role in inflammatory processes.
Medicine: this compound is primarily investigated for its therapeutic potential in treating HAE.
Mecanismo De Acción
Sebetralstat exerts its effects by selectively inhibiting plasma kallikrein, an enzyme involved in the kallikrein-kinin system . Upon binding to plasma kallikrein, this compound induces a conformational change in the enzyme’s active site, leading to its inhibition . This prevents the cleavage of high-molecular-weight kininogen and the subsequent generation of bradykinin, thereby reducing inflammation and swelling associated with HAE attacks .
Comparación Con Compuestos Similares
Sebetralstat is unique among plasma kallikrein inhibitors due to its oral bioavailability and rapid onset of action . Similar compounds include:
Ecallantide: An injectable plasma kallikrein inhibitor used for the treatment of HAE.
Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein.
Icatibant: A bradykinin B2 receptor antagonist used for the treatment of HAE.
This compound’s oral administration and rapid action make it a promising candidate for on-demand treatment of HAE, offering advantages over injectable therapies .
Propiedades
Número CAS |
1933514-13-6 |
|---|---|
Fórmula molecular |
C26H26FN5O4 |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C26H26FN5O4/c1-35-17-22-20(26(34)29-13-21-25(27)23(36-2)10-11-28-21)16-32(30-22)15-19-8-6-18(7-9-19)14-31-12-4-3-5-24(31)33/h3-12,16H,13-15,17H2,1-2H3,(H,29,34) |
Clave InChI |
KGMPDQIYDKKXRD-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=CC=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


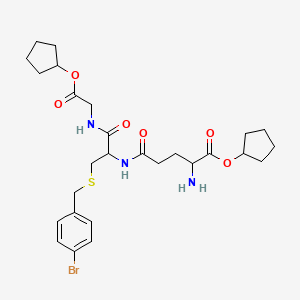
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
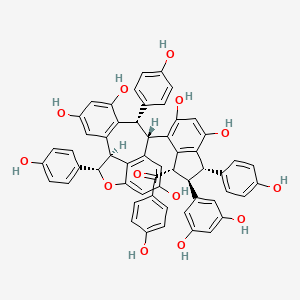
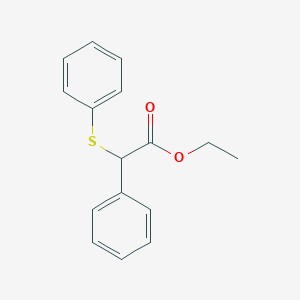

![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)


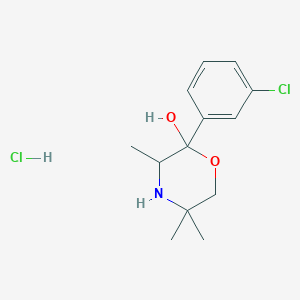
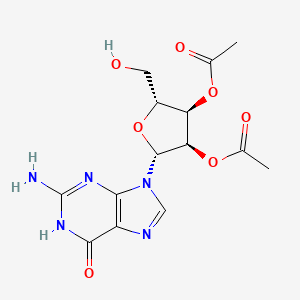
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
